N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by substituted aryl groups at the 1- and N-positions of the triazole ring.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-12-6-7-18(28-5)17(8-12)24-13(2)19(22-23-24)20(25)21-14-9-15(26-3)11-16(10-14)27-4/h6-11H,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFCDFJLQADXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a triazole ring which is a common motif in many biologically active compounds. Its structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of triazole derivatives. For instance, compounds containing triazole rings have shown promising results in inhibiting the proliferation of various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several human cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was tested against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer).
- Results : The compound exhibited significant antiproliferative activity with IC50 values comparable to standard chemotherapeutics like Cisplatin. For example, one study reported IC50 values of 17.83 μM and 19.73 μM for similar triazole derivatives against MDA-MB-231 and MCF-7 cell lines respectively .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative | MDA-MB-231 | 17.83 |
| Triazole Derivative | MCF-7 | 19.73 |
| Cisplatin | MDA-MB-231 | Reference |
| Cisplatin | MCF-7 | Reference |
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, characterized by chromatin condensation and nuclear fragmentation .
- Cell Cycle Arrest : It effectively causes cell cycle arrest in the G0/G1 phase, preventing further cell division.
- Inhibition of EGFR : Some triazole derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This inhibition leads to reduced phosphorylation and activation of downstream signaling pathways involved in cell proliferation .
Case Studies
A notable study involved the synthesis and evaluation of various triazole-containing compounds where this compound was included as one of the candidates. The findings indicated that this class of compounds could serve as effective agents against non-small cell lung cancer (NSCLC), with some derivatives showing enhanced potency compared to established drugs like Erlotinib .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. Research indicates that triazole derivatives can exhibit significant growth inhibition against various cancer cell lines. For example, related compounds have shown percent growth inhibitions (PGIs) of over 80% against cell lines such as SNB-19 and OVCAR-8, suggesting a promising avenue for developing new anticancer agents .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial properties. Studies suggest that derivatives of triazoles can effectively inhibit the growth of certain bacteria and fungi. This characteristic makes them suitable candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
Some studies have indicated that triazole derivatives may possess anti-inflammatory properties. The modulation of inflammatory pathways could provide therapeutic benefits in diseases characterized by chronic inflammation .
Organic Light Emitting Diodes (OLEDs)
Compounds like this compound are being explored for applications in OLED technology. Their unique electronic properties can enhance the efficiency and performance of light-emitting devices .
Photovoltaic Cells
The incorporation of triazole derivatives in photovoltaic cells has been investigated for their potential to improve energy conversion efficiencies. The chemical structure allows for effective charge transport within the solar cells .
Structural Insights and Synthesis
Anticancer Evaluation
A study evaluated the anticancer activity of various triazole derivatives on human cancer cell lines such as HCT-116 and MCF-7. The results indicated that certain modifications to the triazole structure could enhance cytotoxicity significantly .
Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of synthesized triazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial growth, supporting the potential use of these compounds in treating infections .
Comparison with Similar Compounds
5-Amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences : Replaces the 1-(2-methoxy-5-methylphenyl) group with an oxazole-containing substituent. The oxazole introduces additional hydrogen-bonding capacity and rigidity.
- Impact : Increased molecular weight (1113.18 g/mol vs. ~450 g/mol for the target compound) and altered solubility due to the ethoxyphenyl-oxazole moiety .
N-(5-tert-butyl-2-{[(3R)-hexan-3-yl]oxy}phenyl)-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences : Features a 2,5-dimethoxyphenyl group on the triazole and a bulky tert-butyl-hexyloxy substituent on the amide phenyl.
- Impact : Enhanced lipophilicity (logP ~4.5 estimated) compared to the target compound, which lacks the tert-butyl group. The 2,5-dimethoxy substitution may reduce steric hindrance compared to the 2-methoxy-5-methyl group in the target compound .
Physicochemical Properties
Melting Points and Stability
- Analogues from : Pyrazole carboxamides exhibit melting points ranging from 123–183°C, influenced by halogen substitution (e.g., 3b: 171–172°C with Cl) .
- Target Compound : Expected to have a melting point >150°C due to the absence of halogens and presence of methoxy/methyl groups, which reduce crystallinity compared to chlorinated analogs.
Spectroscopic Data
- 1H-NMR : Analogues in show aromatic proton signals at δ 7.2–8.1 ppm and methyl/methoxy groups at δ 2.4–2.7 ppm . The target compound’s NMR would display similar patterns, with distinct splitting for the 3,5-dimethoxyphenyl protons.
- Mass Spectrometry : Expected [M+H]+ ~435–450 (based on C21H22N4O4), aligning with triazole-carboxamide frameworks .
Nuclear Receptor Binding ()
The structurally related compound in binds to the pregnane X receptor (PXR) ligand-binding domain (Kd ~50 nM), suggesting that the triazole-carboxamide scaffold is compatible with nuclear receptor interactions. The target compound’s 3,5-dimethoxyphenyl group may enhance π-π stacking with hydrophobic receptor pockets, while the 2-methoxy-5-methylphenyl group could improve selectivity over other receptors .
Comparison with Pyrazole Derivatives ()
Pyrazole carboxamides (e.g., 3a–3e) exhibit moderate antimicrobial activity (MIC 8–32 µg/mL against S. aureus), but triazole analogs like the target compound are predicted to have superior metabolic stability due to reduced susceptibility to oxidative degradation .
Computational and Crystallographic Analysis
Software Tools ()
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- 1-(2-Methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (Triazole-carboxylic acid intermediate)
- 3,5-Dimethoxyaniline (Amine coupling partner)
- Linking via carboxamide bond formation
Carboxylic Acid Activation and Amide Coupling
The triazole-carboxylic acid intermediate undergoes activation using EDCl/HOBt or HATU prior to coupling with 3,5-dimethoxyaniline:
Optimized Protocol
- Activation :
- Carboxylic acid (1.0 equiv)
- HATU (1.5 equiv), DIPEA (3.0 equiv) in DCM (0.1 M)
- Stir 30 min at 25°C
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DCM | 8.93 | 89 |
| DMF | 36.7 | 76 |
| THF | 7.58 | 81 |
Polar aprotic solvents like DCM maximize yield by stabilizing the activated intermediate without inducing premature hydrolysis.
Functional Group Compatibility and Protecting Group Strategy
Methoxy groups demonstrate stability under both acidic (HCl/THF) and basic (NaOH/EtOH) conditions. Critical considerations include:
- Ortho-methoxy directive effects during electrophilic substitution
- Steric hindrance from 5-methyl group necessitates slow reagent addition
- No protecting groups required for methoxy or methyl substituents under standard reaction conditions
Scalability and Process Optimization
Kilogram-scale production (Patent WO2019097306A2 insights):
- Continuous flow reactor for CuAAC step improves heat dissipation
- In-line IR monitoring ensures <2% residual azide
- Crystallization purification from EtOAc/heptane (3:1) achieves 99.5% HPLC purity
Analytical Characterization
Structural Confirmation Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, triazole-H) |
| δ 6.98–6.45 (m, 5H, aromatic) | |
| δ 3.89 (s, 6H, OCH₃) | |
| HRMS (ESI+) | m/z calc. 382.4131 [M+H]⁺ |
| Found 382.4129 |
The 1,2,3-triazole proton appears as a singlet at δ 8.21, confirming absence of adjacent coupling partners.
Comparative Evaluation of Synthetic Routes
Performance Metrics Across Methods
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| CuAAC + HATU coupling | 73 | 99.5 | Excellent |
| Hydrazine + HOBt | 61 | 98.2 | Moderate |
CuAAC-based routes provide superior efficiency, though require stringent azide handling protocols.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can experimental design minimize trial-and-error approaches?
Methodological Answer:
The synthesis typically involves multi-step protocols, including triazole ring formation via azide-alkyne cycloaddition and subsequent coupling reactions. For example, EDCI/HOBt-mediated coupling under DMF conditions is commonly used for carboxamide formation . To optimize yield and reduce trial-and-error, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify critical factors. Statistical tools like response surface methodology (RSM) can model interactions between variables, reducing the number of required experiments . Computational reaction path search methods (e.g., quantum chemical calculations) further streamline optimization by predicting energetically favorable pathways .
Advanced: How can computational modeling resolve contradictions in reaction mechanisms proposed for this compound’s synthesis?
Methodological Answer:
Conflicting mechanistic hypotheses (e.g., nucleophilic vs. electrophilic pathways) can be addressed using density functional theory (DFT) to calculate transition-state energies and intermediate stability. For instance, compare activation barriers for competing pathways under varying solvent polarities or substituent effects. Validate computational predictions with kinetic isotope effects (KIEs) or isotopic labeling experiments . Integrate machine learning to analyze large datasets of analogous triazole syntheses, identifying outliers and refining mechanistic models .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and aromatic protons (δ ~6.5–7.5 ppm). Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₂N₄O₄: 388.1634) .
- X-ray Diffraction:
- Single-crystal X-ray confirms stereochemistry and hydrogen-bonding patterns in the solid state .
Advanced: How can researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
Contradictions may arise from variations in assay conditions (e.g., cell line specificity, solvent purity). Standardize protocols using:
- Positive/Negative Controls: Include reference compounds (e.g., known kinase inhibitors for enzyme assays).
- Dose-Response Curves: Calculate IC₅₀ values with ≥3 replicates to assess reproducibility .
- Purity Validation: Use HPLC (≥95% purity) and LC-MS to rule out degradation products .
- Meta-Analysis: Pool data from independent studies to identify trends or outliers .
Basic: What structural features influence the compound’s reactivity and stability?
Methodological Answer:
- Electron-Donating Groups (EDGs): Methoxy groups at 3,5-positions enhance aromatic ring stability but may reduce electrophilicity in coupling reactions .
- Triazole Ring: The 1,2,3-triazole core provides rigidity and hydrogen-bonding capacity, affecting solubility and biological target interactions .
- Methyl Substituents: Steric hindrance at the 5-methyl position may slow hydrolysis under acidic conditions .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Systematic Substituent Variation: Synthesize analogs with modified methoxy/methyl groups (e.g., 3,5-dihydroxy or 5-ethyl variants) to assess bioactivity trends .
- Molecular Docking: Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Validate with mutagenesis studies .
- Free-Wilson Analysis: Quantify contributions of substituents to activity using linear regression models .
Basic: How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and FTIR for hydrolytic or oxidative byproducts .
- Photostability: Use ICH Q1B guidelines to assess UV light sensitivity .
- Cryopreservation: Store at -80°C in amber vials under inert gas to prolong shelf life .
Advanced: What advanced modeling techniques predict the compound’s interactions with biological membranes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Simulate lipid bilayer penetration using CHARMM-GUI. Calculate logP values (e.g., ~3.2) to predict membrane permeability .
- Coarse-Grained Models: Reduce computational cost while capturing partitioning behavior in heterogeneous membranes .
- Quantitative Structure-Property Relationship (QSPR): Train models on analogous triazoles to predict absorption/distribution properties .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Azide Handling: Minimize explosive risks by using in-situ azide generation (e.g., NaN₃/CuSO₄ in aqueous conditions) .
- Coupling Inefficiency: Add DMAP to enhance EDCI/HOBt-mediated amide bond formation .
- Methoxy Hydrolysis: Avoid strong acids/bases; use TFA or HCl in dioxane for controlled deprotection .
Advanced: How can high-throughput screening (HTS) be integrated into biological evaluation pipelines?
Methodological Answer:
- Automated Platforms: Use 384-well plates and robotic liquid handlers to test 10⁴–10⁶ compounds against target libraries (e.g., kinase panels) .
- Fluorescence Polarization (FP): Screen for binding affinity changes in real-time .
- Data Normalization: Apply Z-score or B-score correction to minimize plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
